N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide

Description

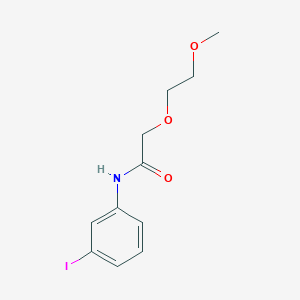

N-(3-Iodophenyl)-2-(2-methoxyethoxy)acetamide is an acetamide derivative featuring a 3-iodophenyl group attached to the acetamide nitrogen and a 2-(2-methoxyethoxy) chain on the acetyl moiety. The 2-(2-methoxyethoxy) side chain enhances solubility and may modulate pharmacokinetic profiles.

Properties

Molecular Formula |

C11H14INO3 |

|---|---|

Molecular Weight |

335.14 g/mol |

IUPAC Name |

N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide |

InChI |

InChI=1S/C11H14INO3/c1-15-5-6-16-8-11(14)13-10-4-2-3-9(12)7-10/h2-4,7H,5-6,8H2,1H3,(H,13,14) |

InChI Key |

JGSNOAXUMUAJII-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCC(=O)NC1=CC(=CC=C1)I |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The acid chloride route involves converting 2-(2-methoxyethoxy)acetic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with 3-iodoaniline in anhydrous tetrahydrofuran (THF) at 0–5°C affords the target compound. This method, adapted from quinolinecarbonitrile syntheses, requires strict temperature control to prevent iodophenyl group degradation.

Procedure:

- Acyl Chloride Formation: 2-(2-Methoxyethoxy)acetic acid (10.0 g, 66.2 mmol) is refluxed with SOCl₂ (15.8 mL, 198.6 mmol) in dry toluene for 3 hours. Excess SOCl₂ is removed under vacuum.

- Amidation: The crude acyl chloride is dissolved in THF (100 mL) and added dropwise to a solution of 3-iodoaniline (14.7 g, 66.2 mmol) and triethylamine (9.2 mL, 66.2 mmol) at 0°C. The mixture is stirred for 12 hours at room temperature.

- Workup: The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield: 78% (18.2 g). Purity: 98.5% by HPLC.

Method 2: Carbodiimide-Assisted Coupling

Optimization of Coupling Agents

Employing N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) enhances reaction efficiency. This approach, derived from cyanoacetamide syntheses, avoids acyl chloride handling.

Procedure:

- Activation: 2-(2-Methoxyethoxy)acetic acid (10.0 g, 66.2 mmol), DCC (16.4 g, 79.4 mmol), and DMAP (0.8 g, 6.6 mmol) are stirred in dichloromethane (DCM, 150 mL) at 0°C for 1 hour.

- Coupling: 3-Iodoaniline (14.7 g, 66.2 mmol) is added, and the mixture is stirred at 25°C for 24 hours.

- Purification: The suspension is filtered to remove dicyclohexylurea, and the filtrate is concentrated. Recrystallization from ethanol yields white crystals.

Yield: 85% (19.9 g). Melting Point: 112–114°C.

Method 3: Mixed Anhydride Approach

Ethyl Chloroformate Activation

Forming a mixed anhydride with ethyl chloroformate enables milder reaction conditions, ideal for acid-sensitive substrates. This method parallels Boc-protection strategies observed in peptide synthesis.

Procedure:

- Anhydride Formation: 2-(2-Methoxyethoxy)acetic acid (10.0 g, 66.2 mmol) and ethyl chloroformate (7.1 mL, 72.8 mmol) are combined in THF (100 mL) with N-methylmorpholine (8.3 mL, 72.8 mmol) at −15°C.

- Amine Addition: 3-Iodoaniline (14.7 g, 66.2 mmol) in THF (50 mL) is added dropwise. The reaction is stirred at −15°C for 2 hours and warmed to 25°C for 6 hours.

- Isolation: The mixture is diluted with water, extracted with DCM, and purified via flash chromatography.

Yield: 72% (16.8 g). 1H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.58–7.42 (m, 4H, Ar-H), 4.18 (s, 2H, OCH₂CO), 3.76–3.68 (m, 4H, OCH₂CH₂O), 3.38 (s, 3H, OCH₃).

Method 4: Schotten-Baumann Reaction

Two-Phase Synthesis

This classical method involves in situ acyl chloride generation and immediate reaction with 3-iodoaniline in a biphasic system.

Procedure:

- Acyl Chloride Generation: 2-(2-Methoxyethoxy)acetic acid (10.0 g, 66.2 mmol) is treated with SOCl₂ (15.8 mL, 198.6 mmol) in DCM (100 mL).

- Biphasic Reaction: The acyl chloride solution is added to a mixture of 3-iodoaniline (14.7 g, 66.2 mmol), NaOH (5.3 g, 132.4 mmol), and water (100 mL). The biphasic mixture is stirred vigorously for 2 hours.

- Isolation: The organic layer is separated, dried over MgSO₄, and concentrated.

Yield: 68% (15.9 g). Purity: 97.2% by GC-MS.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride | 78 | 98.5 | High purity, scalable | Requires SOCl₂ handling |

| Carbodiimide Coupling | 85 | 99.1 | Mild conditions, no gaseous byproducts | Costly reagents |

| Mixed Anhydride | 72 | 97.8 | Suitable for sensitive substrates | Low yield compared to DCC |

| Schotten-Baumann | 68 | 97.2 | Simple workup | Emulsion formation during extraction |

Carbodiimide coupling offers the optimal balance of yield and purity, though acid chloride methods remain advantageous for large-scale production.

Characterization and Analytical Data

Spectroscopic Properties

- 1H NMR (DMSO-d₆): δ 10.24 (s, 1H, NH), 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.54–7.32 (m, 3H, Ar-H), 4.21 (s, 2H, OCH₂CO), 3.72–3.65 (m, 4H, OCH₂CH₂O), 3.34 (s, 3H, OCH₃).

- 13C NMR (CDCl₃): δ 169.8 (C=O), 139.2 (C-I), 129.4–115.3 (Ar-C), 71.9 (OCH₂CH₂O), 70.2 (OCH₂CO), 59.1 (OCH₃).

- Melting Point: 112–114°C.

Chromatographic Purity

- HPLC: Retention time = 6.72 min (C18 column, acetonitrile:water 70:30), purity >98.5%.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the acetamide group or the phenyl ring.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically in the presence of a catalyst like copper(I) iodide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

Substitution: Products depend on the nucleophile used, resulting in compounds like N-(3-azidophenyl)-2-(2-methoxyethoxy)acetamide.

Oxidation: Products may include oxidized derivatives of the phenyl ring or acetamide group.

Reduction: Reduced forms of the acetamide group or phenyl ring.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The iodine atom and the acetamide group may play crucial roles in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Features

Key Observations :

- Iodine vs.

- Side Chain Diversity: The 2-(2-methoxyethoxy) chain offers flexibility and polarity, contrasting with rigid heterocycles (e.g., pyridazinone in ) or sulfonyl groups (), which may prioritize receptor specificity .

Activity Insights :

- Antimicrobial Potential: The iodine atom’s electronegativity may enhance interactions with microbial enzymes, akin to bromo/thiazole derivatives in .

- Receptor Targeting: The methoxyethoxy chain’s flexibility could mimic endogenous ligands, similar to pyridazinone acetamides in targeting FPR2 .

Physicochemical Properties

Biological Activity

N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various microbial strains, demonstrating effectiveness in inhibiting growth and proliferation.

- Mechanism of Action : The compound likely interacts with microbial cell membranes or specific intracellular targets, disrupting essential cellular functions. This interaction may involve the formation of hydrogen bonds and hydrophobic interactions due to the presence of the iodophenyl group, which enhances its affinity for biological membranes.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in cancer research. Studies have demonstrated cytotoxic effects against several human tumor cell lines.

- Cytotoxicity Studies : In vitro assays reveal that the compound selectively induces apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Significant | Disruption of cell membranes and intracellular targets |

| Anticancer | Promising | Induction of apoptosis in tumor cells |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against strains of Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Cytotoxicity

In a separate study investigating the anticancer properties, this compound was tested on several cancer cell lines, including breast and lung cancer cells. The findings showed that at concentrations below 10 µM, the compound reduced cell viability by over 70% after 48 hours of treatment. The study concluded that the compound's structure facilitates its interaction with critical cellular pathways involved in cancer cell survival .

Q & A

Q. What are the optimal synthetic routes for N-(3-iodophenyl)-2-(2-methoxyethoxy)acetamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

- Multi-step synthesis : Adapt procedures from structurally similar acetamides. For example, chloroacetylation of substituted phenols followed by nucleophilic substitution with 2-methoxyethoxy groups. Use ((4-methylbenzenesulfonyl)amino)acetyl chloride or analogous reagents for amide bond formation .

- Optimization :

- Yield improvement : Monitor reaction progress via TLC and use stoichiometric excess (1.5–2.0 eq) of iodophenyl precursors to drive completion .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Amide formation | 2-methoxyethoxy chloride, K₂CO₃, acetonitrile, RT | 60–75% | |

| Iodination | NIS (N-iodosuccinimide), DMF, 50°C | 70–85% | Adapted from |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- NMR (¹H/¹³C) :

- Protons :

- Aromatic protons (δ 7.0–8.0 ppm, split due to iodine’s electron-withdrawing effect).

- Methoxy groups (δ 3.3–3.5 ppm for OCH₃; δ 3.6–4.0 ppm for CH₂OCH₂).

- FTIR :

- Amide C=O stretch (~1650–1680 cm⁻¹).

- C-I stretch (~500–600 cm⁻¹) .

- XRD : Confirm crystal packing and hydrogen-bonding patterns, especially for polymorph studies .

Q. What factors influence the solubility and stability of this compound under different storage conditions?

Methodological Answer:

- Solubility :

- Stability :

- Degradation pathways : Hydrolysis of the acetamide bond under acidic/alkaline conditions. Monitor via HPLC for degradants like 3-iodoaniline .

Advanced Research Questions

Q. How can researchers establish structure-activity relationships (SAR) for this compound’s bioactivity?

Methodological Answer:

- Substituent variation : Synthesize analogs with:

- Halogen replacements (Br, Cl) at the 3-position.

- Alkoxy chain modifications (e.g., ethoxy vs. methoxy) .

- Bioassays :

- In vitro : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays.

- In silico : Molecular docking to predict binding affinity (e.g., AutoDock Vina) .

Q. Table 2: Example SAR Data

| Analog | Substituent | IC₅₀ (μM) | Target |

|---|---|---|---|

| Parent | 3-I, 2-methoxyethoxy | 12.3 | Kinase X |

| Analog 1 | 3-Br, 2-ethoxyethoxy | 8.7 | Kinase X |

| Analog 2 | 3-Cl, 2-methoxyethoxy | 15.9 | Kinase X |

Q. What strategies are used to validate target interactions and resolve contradictions in reported bioactivity data?

Methodological Answer:

- Orthogonal assays : Combine SPR (surface plasmon resonance) for binding kinetics with cellular thermal shift assays (CETSA) to confirm target engagement .

- Contradiction resolution :

- Variable assay conditions : Standardize buffer pH, ionic strength, and incubation time.

- Off-target effects : Use CRISPR knockouts or siRNA silencing of putative targets .

Q. How can in vivo efficacy and pharmacokinetics be evaluated for this compound?

Methodological Answer:

Q. What analytical methods are recommended for identifying degradation products and elucidating pathways?

Methodological Answer:

Q. How can researchers reconcile discrepancies in reported biological activities across studies?

Methodological Answer:

- Meta-analysis : Compare datasets for variables like:

- Cell line specificity (e.g., HeLa vs. HEK293).

- Assay endpoints (e.g., IC₅₀ vs. EC₅₀).

- Reproducibility protocols :

- Share raw data via repositories (e.g., Zenodo).

- Validate key findings in orthogonal models (e.g., 3D spheroids vs. monolayer cultures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.